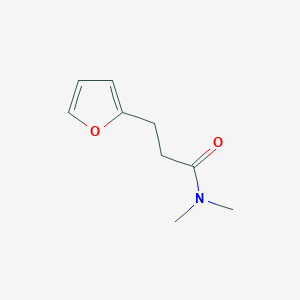

Furan, 2-CH2CH2CONMe2

CAS No.:

Cat. No.: VC12924305

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2 |

|---|---|

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 3-(furan-2-yl)-N,N-dimethylpropanamide |

| Standard InChI | InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | GWGRNXCQOGUIOU-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CCC1=CC=CO1 |

| Canonical SMILES | CN(C)C(=O)CCC1=CC=CO1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

Furan, 2-CH₂CH₂CONMe₂ belongs to the class of heterocyclic organic compounds, featuring a five-membered aromatic ring comprising four carbon atoms and one oxygen atom. The aromaticity of the furan ring arises from the delocalization of a lone pair of electrons from the oxygen atom into the π-system, rendering the compound moderately reactive toward electrophilic substitution reactions. The substitution at the 2-position introduces a propanamide group (CH₂CH₂CONMe₂), which significantly alters the compound's electronic and steric properties.

Table 1: Molecular Properties of Furan, 2-CH₂CH₂CONMe₂

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 3-(furan-2-yl)-N,N-dimethylpropanamide |

| Standard InChI | InChI=1S/C₉H₁₃NO₂... |

The amide group enhances polarity and hydrogen-bonding capacity, making the compound soluble in polar solvents and amenable to interactions with biological targets.

Applications in Industrial and Material Science

Role in Polymer Chemistry

Furan derivatives are pivotal in producing high-performance polymers. For example, dimethyl furan dicarboxylate—a structurally related compound—serves as a precursor for polyethylene furan-dicarboxylate (PEF), a biodegradable alternative to petroleum-based plastics . The amide group in Furan, 2-CH₂CH₂CONMe₂ could similarly enhance polymer rigidity or solubility, though direct applications remain underexplored.

Biological and Pharmacological Relevance

Antidiabetic and Anticancer Activity

Recent studies highlight furan-based compounds as glucagon receptor antagonists. For example, furan-2-carbohydrazides show promise in managing type 2 diabetes by inhibiting glucagon signaling . Additionally, furan derivatives like methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate induce apoptosis in cancer cells via mitochondrial pathways . These findings suggest that Furan, 2-CH₂CH₂CONMe₂ could similarly modulate metabolic or oncogenic pathways.

Table 2: Biological Activities of Furan Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume